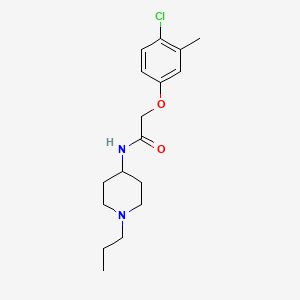
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
作用機序
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of dopamine receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound is believed to modulate the activity of the mesocorticolimbic dopamine system, which is involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to decrease the firing rate of dopamine neurons in the prefrontal cortex and to reduce the release of dopamine in the striatum. Additionally, this compound has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
実験室実験の利点と制限
One of the major advantages of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is its high selectivity for the dopamine D4 receptor, which allows for more precise targeting of this receptor subtype in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its potential use in the treatment of neuropsychiatric disorders. One area of interest is the development of more potent and selective antagonists of the dopamine D4 receptor, which may have greater therapeutic potential. Additionally, future studies may explore the potential use of this compound in combination with other pharmacological agents, such as NMDA receptor modulators, to enhance its therapeutic effects. Finally, future studies may explore the potential use of this compound in animal models of other neuropsychiatric disorders, such as depression and anxiety.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with propionyl chloride to form 4-chloro-3-methylphenyl propionate. This intermediate is then reacted with piperidine and sodium hydride to form N-(1-propyl-4-piperidinyl)-4-chloro-3-methylphenylacetamide. Finally, the product is treated with hydrochloric acid to form this compound.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and ADHD. In preclinical studies, this compound has been shown to have potent and selective antagonistic effects on the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-8-20-9-6-14(7-10-20)19-17(21)12-22-15-4-5-16(18)13(2)11-15/h4-5,11,14H,3,6-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICUEDZSYBKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)
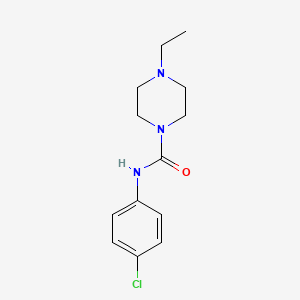
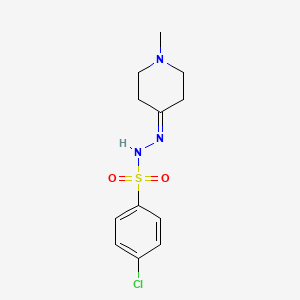

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)
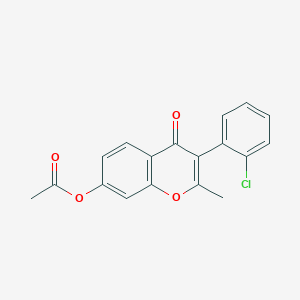
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
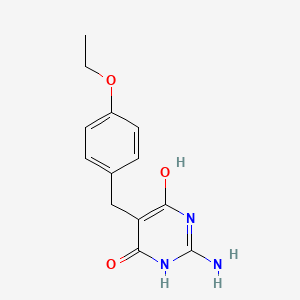
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
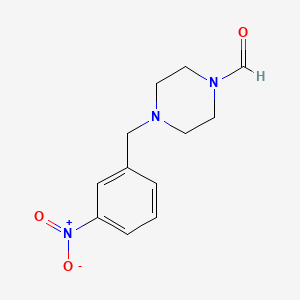
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)